Ethyl-piperidin-4-ylmethyl-amine
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Overview
Description
Ethyl-piperidin-4-ylmethyl-amine is a versatile small molecule scaffold that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Mechanism of Action
Target of Action
Ethyl-piperidin-4-ylmethyl-amine primarily targets Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission .
Mode of Action
It is believed to interact with its targets (inos and enos) to modulate the production of no . The changes in NO levels can have significant effects on the physiological processes that NO is involved in.
Biochemical Pathways
Given its targets, it is likely to influence thenitric oxide synthesis pathway . Changes in this pathway can affect downstream effects such as vasodilation, immune response, and neurotransmission.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of NO production. By influencing the levels of NO, it can potentially affect a range of physiological processes, including blood vessel dilation, immune response, and neurotransmission .
Biochemical Analysis
Biochemical Properties
Ethyl-piperidin-4-ylmethyl-amine is known to be a useful reagent for the preparation of biologically active small molecules
Cellular Effects
Piperidine derivatives have been found to exhibit various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Molecular Mechanism
Piperidine derivatives have been found to interact with various biomolecules and exert their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of imines, cyclization, and subsequent reduction of piperidinone intermediates using phenylsilane and iron complexes as catalysts .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, and amination processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Ethyl-piperidin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl-piperidin-4-ylmethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with similar pharmacological properties.
Pyridine: Another six-membered heterocycle with nitrogen, but with different chemical reactivity.
Morpholine: Contains both nitrogen and oxygen in the ring, offering different solubility and reactivity profiles.
Uniqueness
Ethyl-piperidin-4-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a scaffold allows for the development of a wide range of derivatives with potential therapeutic applications .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-9-7-8-3-5-10-6-4-8/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJASJOJQSLXLNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCNCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600621 |
Source
|
Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220168-31-9 |
Source
|
Record name | N-[(Piperidin-4-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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